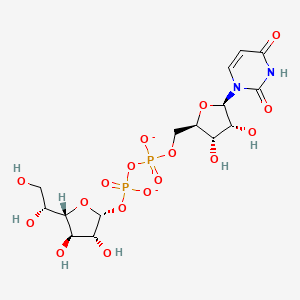

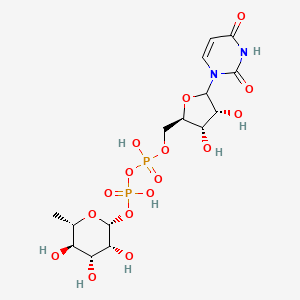

UDP-alpha-D-galactofuranose(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.

科学的研究の応用

Synthesis and Chemical Studies :

- Marlow and Kiessling (2001) developed an efficient synthetic route to UDP-Galf, highlighting its importance for laboratory studies and potential industrial applications (Marlow & Kiessling, 2001).

- Liautard et al. (2008) reported the synthesis of UDP-Galf analogs and their evaluation as inhibitors of UDP-Gal mutase, an enzyme crucial in the biosynthesis of galactofuranose-containing bacterial cell-surface glycans (Liautard et al., 2008).

- Richards and Lowary (2009) reviewed advances in the synthesis of molecules containing Galf residues, including UDP-Galf, for understanding enzymes processing these residues and identifying potential inhibitors (Richards & Lowary, 2009).

Role in Pathogen Biosynthesis and Potential Drug Targets :

- Bakker et al. (2005) identified eukaryotic UDP-galactopyranose mutases, key in galactofuranose biosynthesis, as potential targets for new antituberculosis drugs, given their essential role in the growth and viability of mycobacteria (Bakker et al., 2005).

- Tanner et al. (2014) provided a comprehensive review of UDP-galactopyranose mutase, emphasizing its potential as a target for developing antimicrobials against organisms that require galactofuranose for survival (Tanner et al., 2014).

- Fullerton et al. (2003) analyzed the reaction mechanism of UDP-galactopyranose mutase, which provides the activated biosynthetic precursor of galactofuranose, a key cell wall component of many bacterial pathogens (Fullerton et al., 2003).

Development of Inhibitors for Pathogenic Microorganisms :

- Peltier et al. (2010) synthesized derivatives of UDP-Galf to prevent the formation of mycobacterial galactan in cell-free assays, paving the way for new therapeutic agents against tuberculosis (Peltier et al., 2010).

- Dykhuizen et al. (2008) developed UGM inhibitors to block mycobacterial growth, targeting the enzyme that mediates isomerization of UDP-Galf from UDP-galactopyranose, crucial in Galf incorporation in mycobacteria (Dykhuizen et al., 2008).

特性

分子式 |

C15H22N2O17P2-2 |

|---|---|

分子量 |

564.29 g/mol |

IUPAC名 |

[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |

InChIキー |

ZQLQOXLUCGXKHS-SIAUPFDVSA-L |

異性体SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)

![2-[[1-[[3-(2-Hydroxyethoxy)phenyl]methyl]-4-piperidinyl]methyl]isoindole-1,3-dione](/img/structure/B1264573.png)

![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)